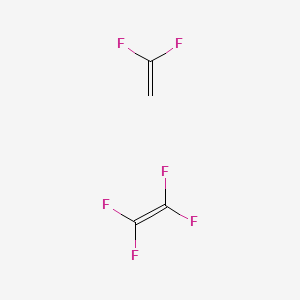

1,1-difluoroethene;1,1,2,2-tetrafluoroethene

Description

1,1-Difluoroethene (C₂H₂F₂) is a fluorinated alkene with two fluorine atoms attached to one carbon and two hydrogens to the adjacent carbon. It is notable for its role in refrigerant defluorination pathways and as a monomer in copolymer synthesis . Its thermophysical properties, such as speed of sound (193–383 K, up to 3 MPa) and viscosity, have been experimentally characterized, supporting its use in ultra-low-temperature applications .

1,1,2,2-Tetrafluoroethene (C₂F₄), also known as tetrafluoroethylene (TFE), is a fully fluorinated ethene widely used in polymer chemistry. It is a key monomer in Nafion® production, a sulfonated copolymer critical for proton exchange membranes in fuel cells . TFE exhibits high thermal stability and chemical resistance, making it indispensable in industrial coatings and high-performance materials .

Properties

IUPAC Name |

1,1-difluoroethene;1,1,2,2-tetrafluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4.C2H2F2/c3-1(4)2(5)6;1-2(3)4/h;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWAJHABMBTNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)F.C(=C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25684-76-8 | |

| Details | Compound: Tetrafluoroethylene-vinylidene fluoride copolymer | |

| Record name | Tetrafluoroethylene-vinylidene fluoride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25684-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

164.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25684-76-8 | |

| Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with 1,1-difluoroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025684768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with 1,1-difluoroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

1,1-Difluoroethene: is typically synthesized through the dehydrofluorination of 1,1,1,2-tetrafluoroethane. This reaction is carried out in the presence of a strong base such as potassium hydroxide at elevated temperatures . Industrial production often involves the use of specialized reactors to ensure high yield and purity.

1,1,2,2-Tetrafluoroethene: is produced by the pyrolysis of chlorodifluoromethane at high temperatures. This process involves heating chlorodifluoromethane to around 600-700°C, resulting in the elimination of hydrogen chloride and the formation of tetrafluoroethylene . The reaction is typically conducted in the presence of a catalyst to enhance efficiency and selectivity.

Chemical Reactions Analysis

1,1-Difluoroethene: undergoes various chemical reactions, including:

Addition Reactions: It can react with halogens and hydrogen halides to form dihalogenated or halogenated derivatives.

1,1,2,2-Tetrafluoroethene: is known for:

Scientific Research Applications

The search results provide information on the uses of 1,1,2,2-tetrafluoroethane and on the properties and preparation of 1,1-difluoroethene.

1,1,2,2-Tetrafluoroethane

Applications

- Refrigerants and Heat Transfer: 1,1,2,2-tetrafluoroethane compositions are useful as refrigerants and heat transfer compositions . They can be used in chillers, high-temperature heat pumps, and power cycles, including organic Rankine cycles .

- Aerosol Propellants: These compositions can function as aerosol propellants .

- Foaming Agents: They can be utilized as foaming agents (blowing agents) for polyolefins and polyurethane .

- Solvents and Cleaning Agents: 1,1,2,2-tetrafluoroethane compositions can act as solvents and cleaning agents .

- Other Applications: Additional applications include use as carrier fluids, displacement drying agents, buffing abrasion agents, polymerization media, gaseous dielectrics, power cycle working fluids, extinguishing agents, and fire suppression agents in liquid or gaseous form .

1,1-Difluoroethene

Properties

1,1-Difluoroethylene, also known as vinylidene fluoride, is a colorless, flammable gas . It has a flammability range of 5.5 to 21% . It is toxic by inhalation and contact, causing irritation to the skin and mucous membranes . It is slightly soluble in water and soluble in other solvents .

Preparation

- 1,1-difluoroethene can be formed through the defluorination of 1,1,1,2-tetrafluoroethane (HFC-134a) using a magnesium reagent . This process involves the selective 1,2-elimination of two fluorine atoms from the substrate .

- It can be prepared from 1,1-difluoroethane via photochlorination followed by pyrolysis . This two-step process does not require isolation or purification of intermediates and can achieve high yields of 1,1-difluoroethylene .

Mechanism of Action

1,1-Difluoroethene: exerts its effects primarily through polymerization, where the double bond in the molecule opens up to form long chains of PVDF. This process is initiated by free radicals generated from initiators such as peroxides .

1,1,2,2-Tetrafluoroethene: polymerizes through a similar mechanism, where the double bonds in the monomer units open up to form PTFE. The polymerization is typically initiated by high temperatures and pressures, often in the presence of a catalyst .

Comparison with Similar Compounds

Reactivity in Defluorination and Elimination Reactions

1,1-Difluoroethene is produced via an unusual 1,2-defluorination pathway during the defluorination of HFC-134a (1,1,1,2-tetrafluoroethane), contrasting with the typical 1,1-elimination observed in most hydrofluorocarbons (HFCs) . DFT calculations reveal that sp³C–F bond activation occurs preferentially over sp³C–H due to fluorophilic interactions with magnesium reagents, a trend consistent across fluorinated alkenes like 1,1,2-trifluoroethene .

Table 1: Reaction Pathways in HFC Defluorination

| Compound | Primary Product | Reaction Barrier (Relative) |

|---|---|---|

| HFC-134a (C₂H₂F₄) | 1,1-Difluoroethene | Lower (via Mg-mediated) |

| 1,1,2-Trifluoroethene | 1,1-Difluoroethene + HF | Higher (typical elimination) |

Thermophysical Properties

1,1-Difluoroethene has been extensively studied for refrigerant applications. Speed-of-sound measurements (193–383 K) align with preliminary Helmholtz-energy equations, showing deviations within ±0.3% . Its dilute-gas viscosity (223–421 K) correlates linearly with temperature, contrasting with TFE’s liquid-phase dominance in industrial processes .

Table 3: Thermophysical Data

| Property | 1,1-Difluoroethene | TFE |

|---|---|---|

| Speed of Sound (at 298 K) | ~220 m/s | Not reported |

| Viscosity (223–421 K) | Linear with temperature | Dominantly liquid-phase |

Photodissociation Dynamics and Thermochemistry

Studies on fluorinated ethenes reveal that 1,1-difluoroethene undergoes slower photodissociation compared to monofluoroethene but faster than TFE due to intermediate C–F bond strengths. TFE’s fully fluorinated structure results in higher bond dissociation energies (BDEs), contributing to its inertness .

Metathesis and Catalytic Reactivity

In olefin metathesis, 1,1-difluoroethene forms non-productive ruthenacyclobutane intermediates, reducing catalytic efficiency. Conversely, TFE participates in cross-metathesis with perfluoroalkenes, yielding hydrofluoroalkenes . Hydroformylation studies show 1,1-difluoroethene reacts 10,000× slower than ethylene due to electron-withdrawing fluorine effects, whereas TFE’s reactivity is negligible under similar conditions .

Biological Activity

1,1-Difluoroethene (C2H2F2) and 1,1,2,2-tetrafluoroethene (C2H2F4) are fluorinated hydrocarbons with significant industrial applications. Their biological activity is of interest due to their potential environmental impact and effects on human health. This article reviews the biological activity of these compounds, focusing on their toxicity, metabolic pathways, and relevant case studies.

1,1-Difluoroethene is a colorless gas with a boiling point of approximately -85°C. It is primarily used as an intermediate in the synthesis of fluorinated compounds. 1,1,2,2-Tetrafluoroethene , also known as HFC-134a, serves as a refrigerant and propellant.

| Compound | Formula | Boiling Point (°C) | Uses |

|---|---|---|---|

| 1,1-Difluoroethene | C2H2F2 | -85 | Intermediate in organic synthesis |

| 1,1,2,2-Tetrafluoroethene | C2H2F4 | -26.5 | Refrigerant, propellant |

Toxicity and Biological Effects

Research has indicated that both compounds exhibit varying degrees of toxicity:

- Toxicological Studies : Studies have shown that exposure to 1,1-difluoroethene can lead to respiratory irritation and central nervous system effects. The compound is classified under various regulatory frameworks as having potential acute toxicity.

- Chronic Exposure : Long-term exposure to tetrafluoroethenes has been associated with liver and kidney damage in animal models. The mechanisms of toxicity often involve oxidative stress and disruption of cellular homeostasis.

Metabolic Pathways

The metabolism of these compounds involves several pathways:

- Biotransformation : Both compounds undergo biotransformation primarily in the liver. Enzymatic reactions involving cytochrome P450 enzymes facilitate the conversion to less toxic metabolites.

- Defluorination : Recent studies have highlighted a unique defluorination pathway for 1,1,1,2-tetrafluoroethane leading to the formation of 1,1-difluoroethene. This process involves magnesium reagents that selectively cleave C-F bonds .

Case Study 1: Acute Toxicity in Humans

A case study reported an incident involving accidental inhalation of 1,1-difluoroethene during industrial use. Symptoms included dizziness and respiratory distress. Medical evaluation revealed elevated levels of fluorinated metabolites in urine, indicating significant exposure .

Case Study 2: Environmental Impact

Research conducted on the environmental persistence of 1,1-difluoroethene showed that it can remain in the atmosphere for extended periods due to its low reactivity. This raises concerns regarding its contribution to greenhouse gas emissions and ozone layer depletion .

Research Findings

Recent research has focused on the mechanisms underlying the biological activity of these compounds:

- Oxidative Stress Induction : Studies indicate that both difluoroethenes induce oxidative stress in cellular models. This effect is mediated by the generation of reactive oxygen species (ROS), leading to cellular damage .

- Regulatory Implications : The findings have led to increased scrutiny by environmental agencies regarding their use as refrigerants and solvents. Regulatory measures are being considered to limit exposure and mitigate environmental impacts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for copolymerizing 1,1-difluoroethene with tetrafluoroethene, and how do reaction conditions influence polymer properties?

- Methodology : Emulsion polymerization is a primary method for synthesizing copolymers of 1,1-difluoroethene (VDF) and tetrafluoroethene (TFE). Key variables include monomer feed ratios, initiators (e.g., persulfates), and reaction temperature (typically 60–90°C). Crystallinity and thermal stability of the resulting copolymer depend on the VDF:TFE ratio, with higher TFE content increasing thermal resistance but reducing flexibility .

- Characterization : X-ray diffraction and differential scanning calorimetry (DSC) are critical for analyzing crystallinity and phase transitions .

Q. How can researchers determine the thermochemical properties (e.g., enthalpy of formation) of 1,1-difluoroethene, and what experimental challenges exist?

- Methodology : Combustion calorimetry and gas-phase ion energetics (via mass spectrometry) are standard techniques. For example, Kolesov et al. (1962) reported the standard enthalpy of formation of 1,1-difluoroethene as −285.6 kJ/mol using combustion methods, while Neugebauer and Margrave (1956) derived values via fluoromethane reaction equilibria .

- Challenges : Discrepancies arise due to impurities in gas-phase samples and competing side reactions during fluorination. Cross-validating data with computational models (e.g., G3B3 theory) is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the slow hydroformylation kinetics of 1,1-difluoroethene compared to ethylene?

- Methodology : Transition state analysis using density functional theory (DFT) reveals that the ∆∆G‡ for hydroformylation of 1,1-difluoroethene is 4.74 kcal/mol higher than ethylene due to electron-withdrawing fluorine atoms lowering metal catalyst activity. Rhodium catalysts with electron-donating ligands (e.g., phosphines) mitigate this by stabilizing the transition state .

- Experimental Design : Kinetic studies under controlled pressures (CO/H₂) and in situ IR spectroscopy track reaction progress .

Q. How do non-productive catalytic cycles dominate in fluoroalkene metathesis, and can they be suppressed?

- Methodology : Computational studies (e.g., ruthenium-based catalysts) show that syn-coordination of 1,1-difluoroethene leads to non-productive metallacyclobutane intermediates with a 65 kJ/mol activation barrier. Anti-coordination pathways are disfavored due to steric hindrance from fluorine substituents. Catalyst tuning (e.g., bulky N-heterocyclic carbenes) may shift equilibrium toward productive cycles .

Q. What contradictions exist in experimental vs. computational data on the dissociation dynamics of fluorinated ethenes, and how can they be resolved?

- Case Study : For 1,1-difluoroethene cations, experimental breakdown diagrams show delayed HF elimination compared to monofluoroethene. G3B3 calculations predict a 13.47 eV threshold, but experimental appearance energies (via photoelectron spectroscopy) align better with CF loss pathways. Discrepancies suggest unaccounted reverse barriers or competing isomerization pathways .

- Resolution : High-level coupled-cluster (CCSD(T)) calculations and time-resolved mass spectrometry are needed to map potential energy surfaces .

Applications in Advanced Materials

Q. What methodologies optimize the integration of 1,1,2,2-tetrafluoroethene into ion-conductive membranes (e.g., Nafion™) for fuel cells?

- Methodology : Copolymerization with sulfonated monomers (e.g., tetrafluoroethylene sulfonic acid) enhances proton conductivity. Membrane performance is evaluated via impedance spectroscopy under varying humidity and temperature. Key parameters include ion-exchange capacity (>0.90 meq/g) and thermal degradation thresholds (>200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.